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Compound of Interest

Compound Name: Pim-IN-2

Cat. No.: B15136001

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a
serine/threonine kinase that plays a crucial role as an oncogene in various human cancers,
including leukemia, myeloma, and several solid tumors.[1][2][3] PIM2 is a key regulator of cell
survival, proliferation, and cell cycle progression.[1][2] It exerts its function by phosphorylating a
multitude of downstream substrates involved in critical signaling pathways. Given its
significance in cancer pathogenesis, the availability of highly purified and active recombinant
PIM2 protein is essential for biochemical and structural studies, inhibitor screening, and the
development of novel therapeutic agents. This application note provides a detailed protocol for
the expression and purification of recombinant PIM2 kinase.

PIM2 Signaling Pathway

The PIM2 kinase is a constitutively active enzyme whose activity is primarily regulated at the
level of gene expression. Its transcription is induced by a variety of cytokines and growth
factors through the activation of transcription factors such as STAT3, STAT5, and NF-kB. Once
expressed, PIM2 phosphorylates a range of downstream targets to promote cell survival and
proliferation.
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Caption: PIM2 signaling cascade overview.

Recombinant PIM2 Purification Workflow

The purification of recombinant PIM2 from E. coli typically involves expression, cell lysis, affinity
chromatography, and an optional polishing step like size-exclusion chromatography. As PIM2 is
often expressed in insoluble inclusion bodies, a refolding step is commonly required.
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Caption: Recombinant PIM2 purification workflow.
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Experimental Protocols

This protocol is adapted for a His-tagged PIM2 construct expressed in E. coli, which results in

the formation of inclusion bodies.

Materials and Reagents

Lysis Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL
lysozyme.

Inclusion Body Wash Buffer: 50 mM Tris-HCI pH 8.0, 100 mM NacCl, 1% Triton X-100.

Solubilization Buffer: 50 mM Tris-HCI pH 8.0, 200 mM NacCl, 8 M Urea, 10 mM [3-
mercaptoethanol.

Refolding Buffer: 50 mM Tris-HCI pH 8.0, 250 mM NaCl, 500 mM L-Arginine, 1 mM reduced
glutathione, 0.1 mM oxidized glutathione.

Affinity Chromatography Buffers:

o Binding Buffer (Buffer A): 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole.
o Wash Buffer (Buffer B): 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20 mM imidazole.

o Elution Buffer (Buffer C): 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole.

Size-Exclusion Chromatography Buffer: 50 mM HEPES pH 7.5, 300 mM NacCl, 20% glycerol,
0.5 mM TCEP.

Resin: Ni-NTA Agarose.

Protocol

Step 1: Expression of Recombinant PIM2

o Transform E. coli cells (e.g., NiCo21(DE3)) with a PIM2 expression vector (e.g., pLATE52-

pim2).

 Inoculate a starter culture and grow overnight at 37°C.
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Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the
OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to culture for 4-6 hours at 30°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Step 2: Cell Lysis and Inclusion Body Isolation

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

Discard the supernatant.

Wash the inclusion body pellet with Inclusion Body Wash Buffer and centrifuge again.
Repeat this step twice.

Step 3: Solubilization and Refolding

e Resuspend the washed inclusion body pellet in Solubilization Buffer.

 Stir gently for 1-2 hours at room temperature to completely solubilize the protein.
» Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.

o Perform refolding by adding the supernatant drop-wise into a large volume of stirred, ice-cold
Refolding Buffer.

» Allow the protein to refold overnight at 4°C with gentle stirring.

o Concentrate the refolded protein and dialyze against Affinity Chromatography Binding Buffer
(Buffer A).

Step 4: Affinity Chromatography
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o Load the dialyzed protein solution onto a pre-equilibrated Ni-NTA agarose column.
e Wash the column with 10-20 column volumes of Binding Buffer (Buffer A).

e Wash the column with 10 column volumes of Wash Buffer (Buffer B) to remove non-
specifically bound proteins.

o Elute the His-tagged PIM2 protein with Elution Buffer (Buffer C).

o Collect the fractions and analyze for the presence of PIM2 by SDS-PAGE.
Step 5: Size-Exclusion Chromatography (Optional Polishing Step)

e Pool the fractions containing PIM2 from the affinity chromatography step.
o Concentrate the pooled fractions.

e Load the concentrated protein onto a size-exclusion chromatography column (e.g.,
Sephacryl-200) pre-equilibrated with Size-Exclusion Chromatography Buffer.

o Collect fractions and analyze by SDS-PAGE for purity.
e Pool the purest fractions, determine the concentration, and store at -80°C.

Data Presentation

The following table summarizes typical yields and purity that can be expected at various stages
of the purification process, based on published data.
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Purification Starting Total Protein .
. Purity (%) Notes
Stage Material (mg)
) ) Wet weight of
Inclusion Body 250 mL E. coli ) ) )
) 34.72 ~50-60% inclusion bodies
Isolation culture
was 312 mg.
Protein
) 20 mg of
After Refolding - 18.4 ~70-80% recovered after
solubilized 1B ) )
dialysis.

o Estimated yield
After Affinity 18.4 mg of

_ ~10-15 >90% after Ni-NTA
Chromatography  refolded protein o
purification.
Final yield of
After Size- ~10-15 mg from highly pure,
) . g ~5-10 >95% e ]
Exclusion affinity monomeric
PIM2.

Conclusion

This protocol provides a comprehensive method for the expression and purification of
recombinant PIM2 kinase from E. coli. The procedure yields a high-purity protein suitable for a
wide range of applications, from enzymatic assays for inhibitor screening to structural biology
studies. The inclusion of a refolding step is critical for obtaining active, soluble protein from
inclusion bodies. The final purity can be significantly enhanced by an optional size-exclusion
chromatography step.
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 To cite this document: BenchChem. [Application Note: A Robust Protocol for Recombinant
PIM2 Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136001#protocol-for-recombinant-pim2-protein-
purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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